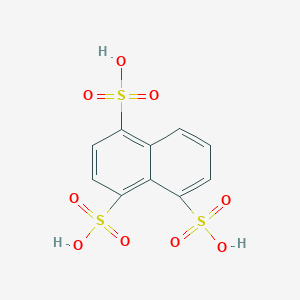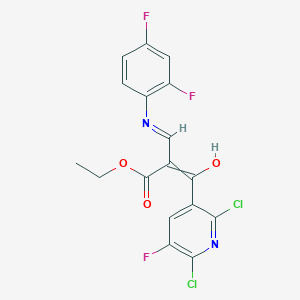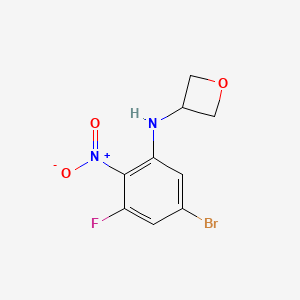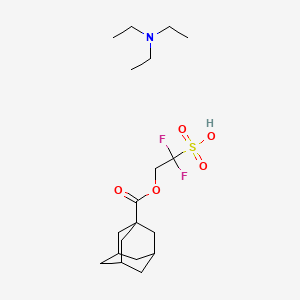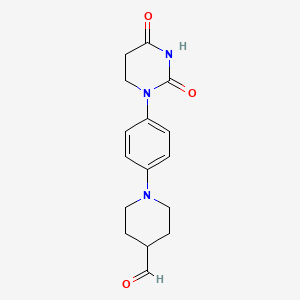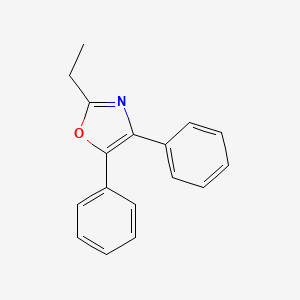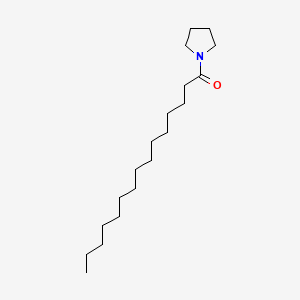
Pyrrolidine, 1-(1-oxopentadecyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-(1-oxopentadecyl)-: is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The compound’s structure consists of a pyrrolidine ring substituted with a pentadecyl group at the nitrogen atom, which is further functionalized with an oxo group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-(1-oxopentadecyl)- typically involves the acylation of pyrrolidine with pentadecanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods: Industrial production of Pyrrolidine, 1-(1-oxopentadecyl)- may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine, 1-(1-oxopentadecyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The pentadecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of N-hydroxy derivatives.
Substitution: Formation of various N-substituted pyrrolidines.
Scientific Research Applications
Pyrrolidine, 1-(1-oxopentadecyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-(1-oxopentadecyl)- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Pyrrolidine, 1-(1-oxooctadecyl)-
- Pyrrolidine, 1-(1-oxododecyl)-
- Pyrrolidine, 1-(1-oxotetradecyl)-
Comparison: Pyrrolidine, 1-(1-oxopentadecyl)- is unique due to its specific alkyl chain length, which can influence its biological activity and physical properties. Compared to shorter or longer alkyl chain derivatives, it may exhibit different solubility, stability, and interaction with biological targets.
Properties
CAS No. |
56630-55-8 |
|---|---|
Molecular Formula |
C19H37NO |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
1-pyrrolidin-1-ylpentadecan-1-one |
InChI |
InChI=1S/C19H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19(21)20-17-14-15-18-20/h2-18H2,1H3 |
InChI Key |
ZAPNYAQVNDKDRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)N1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


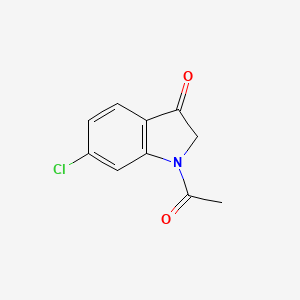
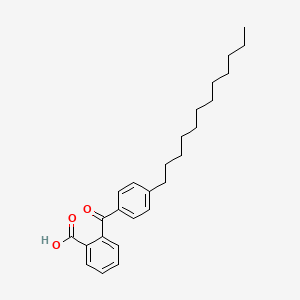
![4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone](/img/structure/B13937692.png)
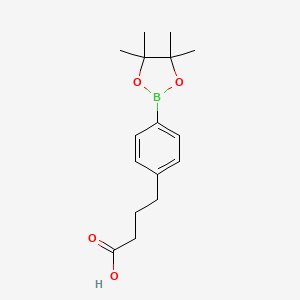
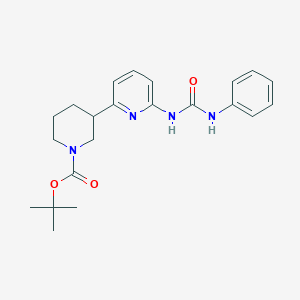
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-](/img/structure/B13937702.png)
